

An In-depth Technical Guide to a Representative Pan-HER Inhibitor

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Compound of Interest

Compound Name: *pan-HER-IN-2*

Cat. No.: *B10856959*

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Preliminary Note: A search for the specific compound "**pan-HER-IN-2**" did not yield any publicly available information. It is possible that this is an internal designation, a novel compound not yet described in the literature, or a typographical error. To fulfill the core requirements of your request for an in-depth technical guide, this document will focus on a well-characterized, representative pan-HER inhibitor, Afatinib (BIBW 2992). Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, and also shows activity against HER4. This guide will provide a comprehensive overview of its synthesis, chemical properties, mechanism of action, and relevant experimental protocols, adhering to the specified formatting and visualization requirements.

Introduction to Pan-HER Inhibition

The human epidermal growth factor receptor (HER) family consists of four receptor tyrosine kinases: EGFR (HER1), HER2, HER3, and HER4.^{[1][2]} These receptors play a crucial role in cell proliferation, survival, and differentiation.^{[2][3]} Dysregulation of HER signaling, often through receptor overexpression or mutation, is a key driver in the development and progression of many cancers.^{[2][3]} Pan-HER inhibitors are a class of targeted therapies designed to simultaneously block the signaling of multiple HER family members, offering a broader and potentially more effective anti-cancer strategy compared to single-target agents.^{[1][2]}

Synthesis of Afatinib

The synthesis of Afatinib is a multi-step process. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Afatinib

A widely referenced synthesis of Afatinib proceeds as follows:

- Step 1: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. This intermediate is prepared by reacting 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile with formamide and sodium dithionite.
- Step 2: Synthesis of (R)-1-(naphthalen-1-yl)ethanamine. This chiral amine is synthesized from 1-acetylnaphthalene.
- Step 3: Coupling Reaction. The 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline is reacted with (R)-1-(naphthalen-1-yl)ethanamine in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol at elevated temperatures.
- Step 4: Michael Addition. The resulting intermediate is then reacted with N,N-dimethylacrylamide in the presence of a base to introduce the acrylamide moiety via a Michael addition.
- Step 5: Purification. The final product, Afatinib, is purified by column chromatography or recrystallization to yield a solid.

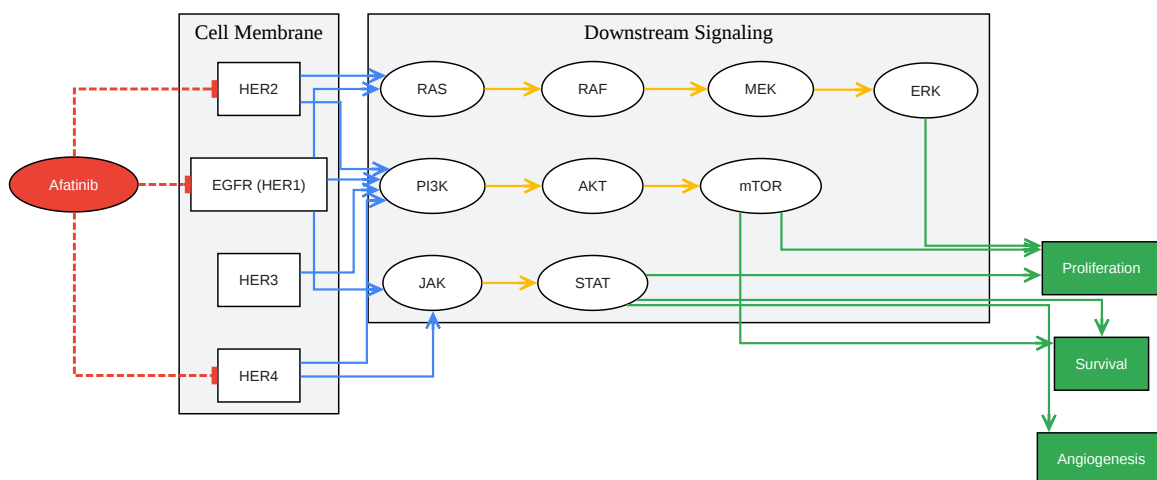
Chemical and Physical Properties of Afatinib

Afatinib is a small molecule inhibitor with the following properties:

Property	Value
IUPAC Name	(R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide
Molecular Formula	C ₂₄ H ₂₅ ClFN ₅ O ₃
Molecular Weight	485.9 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in dimethyl sulfoxide (DMSO), sparingly soluble in methanol and ethanol, and practically insoluble in water.
Melting Point	Approximately 236-238 °C
pKa	Not readily available in public sources
LogP	Not readily available in public sources

Mechanism of Action and Signaling Pathways

Afatinib functions as an irreversible pan-HER inhibitor by covalently binding to a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4. This irreversible binding blocks the downstream signaling pathways that promote tumor growth and survival.



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Afatinib inhibits key downstream signaling pathways.

Biological Activity and Quantitative Data

The biological activity of Afatinib has been extensively characterized in various preclinical models.

Assay Type	Cell Line/Target	IC50 (nM)
Kinase Assay	Wild-type EGFR	0.5
L858R EGFR	0.4	100
L858R/T790M EGFR	10	
HER2	14	
HER4	1	
Cell Proliferation Assay	NCI-H1975 (L858R/T790M)	
BT-474 (HER2 amplified)	8	100
A431 (EGFR overexpressing)	7	

Experimental Protocols for Biological Evaluation

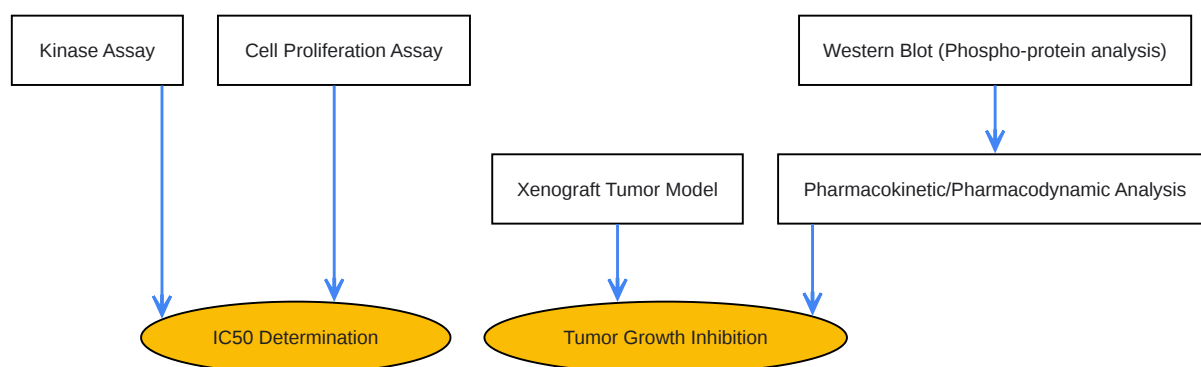
Experimental Protocol: In Vitro Kinase Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Afatinib against specific HER family kinases.
- Materials: Recombinant human EGFR, HER2, and HER4 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), Afatinib, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure: a. Serially dilute Afatinib in DMSO to create a range of concentrations. b. In a 96-well plate, add the kinase, peptide substrate, and Afatinib dilution to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Plot the kinase activity against the logarithm of the Afatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Protocol: Cell Proliferation Assay

- Objective: To assess the effect of Afatinib on the proliferation of cancer cell lines.

- **Materials:** Cancer cell lines (e.g., NCI-H1975, BT-474), cell culture medium, fetal bovine serum (FBS), Afatinib, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- **Procedure:** a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of Afatinib in the cell culture medium. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells. e. Calculate the percentage of cell growth inhibition relative to untreated control cells. f. Plot the percentage of inhibition against the logarithm of the Afatinib concentration to determine the IC₅₀ value.



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A typical preclinical evaluation workflow for a pan-HER inhibitor.

Conclusion

Afatinib serves as a prime example of a pan-HER inhibitor, demonstrating potent activity against multiple HER family members. Its irreversible binding mechanism and broad inhibitory profile have established it as an important therapeutic agent in the treatment of certain cancers, particularly non-small cell lung cancer with EGFR mutations. The synthesis, chemical properties, and biological evaluation methods detailed in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of targeted cancer therapy.

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